(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide
Descripción
Propiedades
IUPAC Name |
N-(4,6-difluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2OS/c1-4-7-24-19-16(22)10-15(21)11-17(19)26-20(24)23-18(25)9-14-8-12(2)5-6-13(14)3/h4-6,8,10-11H,1,7,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIYVXXUFMLYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential implications for drug development.
- Molecular Formula : C20H18F2N2OS
- Molecular Weight : 372.43 g/mol
- CAS Number : 896277-97-7
Research indicates that compounds containing thiazole and thiazolidine moieties can interact with multiple biological targets. Specifically, (Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide exhibits activity through the following mechanisms:
- Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in the pathophysiology of Alzheimer’s disease by regulating acetylcholine levels in the brain .
- Amyloid-beta Aggregation : It may reduce the aggregation of amyloid-beta peptides, which are implicated in the formation of plaques characteristic of Alzheimer's disease .
- Glycogen Synthase Kinase-3 (GSK-3) Inhibition : The compound's ability to inhibit GSK-3 suggests a role in modulating tau phosphorylation, a key event in neurodegeneration .
In Vitro Studies
In vitro studies have demonstrated that thiazole derivatives like (Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide can effectively inhibit AChE at micromolar concentrations. For instance:
- AChE Inhibition : IC50 values for related thiazole compounds range from 0.27 µM to 3.14 µM depending on structural modifications .
In Vivo Studies
Animal models have provided further insights into the efficacy of this compound:
- Alzheimer's Disease Models : In rodent models, compounds similar to (Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide have demonstrated significant reductions in amyloid plaque formation and improved cognitive function .
Case Studies
- Study on Cholinesterase Activity : A study highlighted that derivatives similar to this compound inhibited AChE and BuChE with IC50 values indicating strong potential as cognitive enhancers .
- Neuroprotective Effects : Another study reported that thiazole derivatives exhibited neuroprotective effects against oxidative stress and inflammation in neuronal cell lines .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzo[d]thiazol Core
Compound A : (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (ECHEMI: 868375-75-1)
- Key Differences :
- Ethyl group at position 3 (vs. allyl in the target compound).
- 2,5-dioxopyrrolidin-1-yl substituent (vs. 2,5-dimethylphenyl).
- The dioxopyrrolidin moiety enhances polarity, improving aqueous solubility but reducing membrane permeability .
Compound B : N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
- Key Differences: Thiadiazol core (vs. benzothiazole). Chlorophenyl and dimethylamino-acryloyl substituents.
- Implications :
Spectral and Physicochemical Properties
Q & A
Q. How can molecular docking and MD simulations guide the design of derivatives with improved target binding affinity?
- Methodological Answer :
- Docking (AutoDock Vina) : Screen derivatives against ATP-binding pockets; prioritize poses with ΔG < –9 kcal/mol .
- MD Simulations (GROMACS) : Run 100 ns trajectories to assess binding stability (RMSD < 2 Å) and hydrogen bond persistence .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorine vs. chlorine substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
